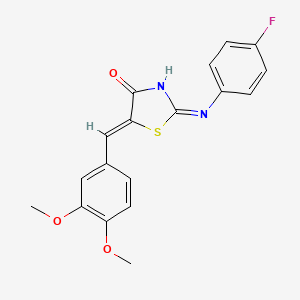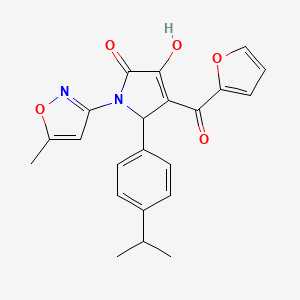
2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential pharmacological properties, as modifications on the imidazole ring can lead to various biological activities.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves the construction of the imidazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles starts from phenylacetonitriles, followed by a series of reactions including alkylation, esterification, and reduction to yield the desired imidazole compounds . Similarly, the synthesis of 1-(thienylalkyl)imidazole-2(3H)-thiones involves the use of thiophene as a key building block, demonstrating the versatility of sulfur-containing heterocycles in the design of imidazole-based inhibitors .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of a phenylethylthio group and a tosyl group in the compound of interest suggests that it may interact with biological targets in a specific manner. Molecular modeling can be used to predict the active-site conformer and understand the interactions between the compound and its target, as seen in the study of 1-(thienylalkyl)imidazole-2(3H)-thiones as inhibitors of dopamine beta-hydroxylase .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including electrophilic substitution reactions such as acylation, bromination, nitration, sulfonation, and hydroxymethylation . These reactions allow for further functionalization of the imidazole ring, which can be used to fine-tune the physical and chemical properties of the compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by the substituents on the imidazole ring. For example, the introduction of a thiocarbonyl group can be achieved using 1-(methyldithiocarbonyl)imidazole, which serves as a thiocarbonyl transfer reagent . These modifications can affect the solubility, stability, and reactivity of the compounds, which are important factors in their potential use as pharmaceutical agents.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Imidazole derivatives, including those similar to 2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole, are significant in the field of chemical synthesis. These compounds are used in the synthesis of novel, complex molecular structures. For instance, Klásek et al. (2010) documented the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the formation of novel compounds with a rearrangement to give 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones, among others. The detailed characterization of these compounds was achieved using various spectroscopic techniques and X-ray diffraction, highlighting the intricate nature and the potential of these molecular structures in further chemical applications (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Corrosion Inhibition
Another significant application of imidazole derivatives is in the field of corrosion inhibition. Zhang et al. (2015) investigated a novel imidazoline derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole (IMI), as a corrosion inhibitor for P110 carbon steel in a hydrochloric acid environment. The study utilized various techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests, demonstrating the compound's efficacy as a mixed-type inhibitor. The inhibition efficiency of the compound increased with rising concentration, and its behavior complied with the Langmuir adsorption isotherm (Zhang, He, Zhou, Yang, Yang, Qing, & Niu, 2015).
Bioactive Compound Synthesis
Imidazole derivatives are also pivotal in the synthesis of bioactive compounds. Mariappan et al. (2019) reported an efficient synthesis of dihydro-4H-benzo[4,5]imidazo[2,1-b]pyrano[2,3-d]thiazole, starting from a compound similar to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one. The study noted that the heterocyclic skeleton obtained might possess intriguing biological properties, pointing towards potential pharmaceutical or bioactive applications (Mariappan, Rajaguru, Muthusubramanian, & Bhuvanesh, 2019).
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-8-10-17(11-9-14)24(21,22)20-13-12-19-18(20)23-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXHBRIFQZHSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)




![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)


![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)
